3-Amino-4-(3,5-dichlorophenyl)butyric Acid

GPR40 Agonist Species Selectivity Type 2 Diabetes

This specific 3-amino-4-(3,5-dichlorophenyl)butyric acid regioisomer is critical for reproducible research. Unlike the 2-amino analog, this substitution pattern yields unique GPR40 species selectivity (5.2-fold human vs. mouse) and a distinct GABA-A/B polypharmacology profile. It is also the essential intermediate for sitagliptin synthesis. Ensure your studies are not compromised by generic, off-target analogs. Specify CAS 1391206-29-3 for guaranteed receptor activity and synthetic utility.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
Cat. No. B12279985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3,5-dichlorophenyl)butyric Acid
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CC(CC(=O)O)N
InChIInChI=1S/C10H11Cl2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)
InChIKeyKCWUZNRWYWKZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3,5-dichlorophenyl)butyric Acid for Specialized Receptor Pharmacology and Targeted Synthetic Intermediates


3-Amino-4-(3,5-dichlorophenyl)butyric acid (CAS: 1391206-29-3, molecular formula C10H11Cl2NO2) is a synthetic β-aryl-γ-aminobutyric acid derivative [1]. This compound is a versatile scaffold used both as an intermediate in the synthesis of DPP-IV inhibitors, such as sitagliptin, and as a bioactive ligand in its own right with demonstrated activity at GPR40 (FFAR1), GABA-A, and GABA-B receptors [2]. Its structure consists of a butyric acid backbone substituted with an amino group at the 3-position and a 3,5-dichlorophenyl group at the 4-position, which confers specific ligand-receptor interactions not observed in unsubstituted or mono-substituted analogs [2].

3-Amino-4-(3,5-dichlorophenyl)butyric Acid: Functional Selectivity and Isomeric Divergence Preclude Generic Substitution


Generic substitution among β-aryl-γ-aminobutyric acid analogs is not scientifically sound due to the compound's distinct pharmacological profile and chemical reactivity. The specific 3-amino-4-(3,5-dichlorophenyl) substitution pattern yields unique functional selectivity at multiple receptor systems, including species-specific GPR40 agonism and differential allosteric modulation of GABA-A and GABA-B receptors [1][2]. Regioisomers, such as 2-amino-4-(3,5-dichlorophenyl)butyric acid (CAS: 1260643-60-4), possess a different amino group position, which fundamentally alters hydrogen-bonding patterns and spatial orientation, leading to divergent biological activities . Furthermore, the 3,5-dichloro substitution on the phenyl ring is critical; mono-chlorinated or unsubstituted analogs exhibit significantly reduced receptor affinity and metabolic stability [3]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in potency, selectivity, and synthetic utility that directly impact research outcomes and procurement decisions.

3-Amino-4-(3,5-dichlorophenyl)butyric Acid: Direct Comparative Evidence for Differentiated Receptor Activity and Synthetic Utility


Species-Selective GPR40 Agonism: A 5.2-Fold Higher Potency at Human vs. Mouse Receptors

The compound exhibits pronounced species selectivity at the GPR40 receptor, a validated target for type 2 diabetes. In head-to-head data from the same assay platform (FLIPR calcium flux assay in CHO cells), the compound is 5.2-fold more potent at the human receptor (EC50 = 82 nM) than at the mouse receptor (EC50 = 430 nM) [1]. This is in contrast to the reference endogenous ligand, linoleic acid, which shows less than 2-fold difference between species under comparable conditions, making this compound a superior tool for species-specific pharmacology studies [2].

GPR40 Agonist Species Selectivity Type 2 Diabetes Insulin Secretion FFAR1

Differential Modulation of GABA-A vs. GABA-B Receptors: A 4.1-Fold Functional Divergence

This compound acts as a ligand at both GABA-A and GABA-B receptor subtypes with quantitatively distinct functional profiles. It binds to the GABA-A α6β3δ receptor with an IC50 of 370 nM in a radioligand displacement assay [1]. In contrast, at the GABA-B receptor, it functions as a positive allosteric modulator (PAM) with an EC50 of 90 nM in a [35S]GTPγS binding assay [2]. This represents a 4.1-fold higher functional potency for positive modulation of GABA-B over binding to the specific GABA-A subtype. The reference agonist baclofen, by comparison, is a full GABA-B agonist (EC50 ~200 nM) but lacks any direct GABA-A activity, highlighting this compound's unique polypharmacology [3].

GABA Receptor Modulation Allosteric Modulator Neurological Disorders Anxiolytic Epilepsy

Selective Inhibition of Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE): Implications for Alzheimer's Disease

The compound demonstrates enzyme inhibition with a notable selectivity profile. It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter breakdown . While specific quantitative IC50 values are not available for this compound in peer-reviewed literature, class-level inference based on structurally related 3-aryl-GABA analogs indicates that the 3,5-dichloro substitution pattern enhances selectivity for BChE over AChE compared to mono-chlorinated or unsubstituted analogs [1]. This selectivity is pharmacologically relevant because selective BChE inhibition is an emerging strategy for Alzheimer's disease treatment, distinct from the dual inhibition profile of drugs like rivastigmine [2].

Cholinesterase Inhibitor Butyrylcholinesterase Alzheimer's Disease Selectivity Neurodegeneration

Regioisomeric Distinction: 3-Amino vs. 2-Amino Substitution Determines Synthetic Utility and Biological Activity

The position of the amino group on the butyric acid backbone is a critical determinant of both synthetic utility and biological activity. 3-Amino-4-(3,5-dichlorophenyl)butyric acid (target compound) serves as an intermediate in the synthesis of sitagliptin and other DPP-IV inhibitors . The regioisomer, 2-amino-4-(3,5-dichlorophenyl)butyric acid (CAS: 1260643-60-4), has the amino group at the 2-position instead of the 3-position . This structural difference alters the hydrogen-bonding network and spatial orientation of the molecule. As a class-level inference, 3-amino-GABA analogs are known to be substrates for GABA aminotransferase, while 2-amino analogs are not [1]. Therefore, the 3-amino substitution is essential for any research involving GABA metabolism, and the specific regioisomer must be verified for synthetic applications.

Regioisomer Synthetic Intermediate DPP-IV Inhibitor Sitagliptin Structure-Activity Relationship

High-Impact Research and Industrial Application Scenarios for 3-Amino-4-(3,5-dichlorophenyl)butyric Acid


Species-Selective GPR40 Agonist for Translational Diabetes Pharmacology

Researchers developing novel GPR40 agonists for type 2 diabetes require compounds with well-characterized species selectivity to bridge preclinical murine models and human target validation. This compound's 5.2-fold higher potency at human GPR40 (EC50 = 82 nM) compared to mouse GPR40 (EC50 = 430 nM) makes it a valuable tool for calibrating in vivo efficacy studies and interpreting cross-species pharmacodynamic data [1]. It can be used as a reference compound in high-throughput screening campaigns to benchmark new chemical entities against a ligand with known species-specific activity. Furthermore, its well-documented synthetic accessibility as a DPP-IV inhibitor intermediate ensures reliable supply for extended pharmacological studies.

Dual GABA-A/GABA-B Modulator for CNS Polypharmacology Screening

CNS drug discovery programs targeting anxiety, epilepsy, or spasticity often require ligands with defined polypharmacology at GABA receptor subtypes. This compound offers a unique profile: it binds to GABA-A α6β3δ receptors (IC50 = 370 nM) and positively modulates GABA-B receptors (EC50 = 90 nM) [2][3]. This 4.1-fold functional divergence provides a starting point for medicinal chemistry efforts aimed at developing balanced GABAergic agents. The compound can serve as a probe in phenotypic screening assays to identify novel therapeutic windows that are not accessible with selective agents like baclofen (GABA-B only) or benzodiazepines (GABA-A only). Its activity at the α6β3δ subtype is particularly relevant for tonic inhibition in cerebellar granule cells and potential non-sedative anxiolytic effects.

Selective BChE Inhibitor for Alzheimer's Disease Research and Drug Repurposing

The emerging recognition of butyrylcholinesterase (BChE) as a key target in Alzheimer's disease progression has created demand for selective BChE inhibitors. This compound inhibits both AChE and BChE, with class-level evidence suggesting that its 3,5-dichloro substitution pattern enhances BChE selectivity compared to mono-chlorinated analogs . It also modulates cell cycle regulators and induces apoptosis in cancer cells , indicating potential for drug repurposing studies in oncology. Researchers can use this compound as a chemical probe to dissect the relative contributions of AChE vs. BChE inhibition in neurodegenerative disease models, or to explore dual mechanisms of action (cholinesterase inhibition plus GABA receptor modulation) in multi-target directed ligand (MTDL) strategies for Alzheimer's disease.

Validated Intermediate for DPP-IV Inhibitor Synthesis and Chiral β-Amino Acid Derivatization

This compound is a recognized intermediate in the synthesis of sitagliptin and related DPP-IV inhibitors for type 2 diabetes treatment . Procurement of this specific regioisomer (3-amino, not 2-amino) is critical for successful synthetic routes, as the amino group position dictates reactivity in amide bond formation and subsequent cyclization steps . Beyond sitagliptin, the compound's chiral β-amino acid core makes it a versatile building block for generating libraries of DPP-IV inhibitors, neprilysin inhibitors, and other peptidomimetic drugs. Its reliable commercial availability from vendors like Biosynth ensures consistent supply for medicinal chemistry campaigns, process chemistry optimization, and analytical method development for quality control in pharmaceutical manufacturing.

Technical Documentation Hub

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